Lipstatin

Description

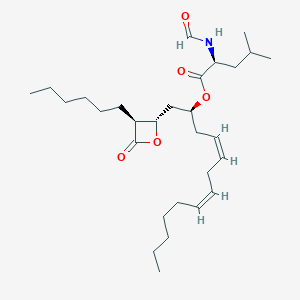

Structure

2D Structure

Properties

Molecular Formula |

C29H49NO5 |

|---|---|

Molecular Weight |

491.7 g/mol |

IUPAC Name |

[(2S,4Z,7Z)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]trideca-4,7-dien-2-yl] (2S)-2-formamido-4-methylpentanoate |

InChI |

InChI=1S/C29H49NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h12-13,15-16,22-27H,5-11,14,17-21H2,1-4H3,(H,30,31)/b13-12-,16-15-/t24-,25-,26-,27-/m0/s1 |

InChI Key |

OQMAKWGYQLJJIA-CUOOPAIESA-N |

Isomeric SMILES |

CCCCCC[C@H]1[C@@H](OC1=O)C[C@H](C/C=C\C/C=C\CCCCC)OC(=O)[C@H](CC(C)C)NC=O |

Canonical SMILES |

CCCCCCC1C(OC1=O)CC(CC=CCC=CCCCCC)OC(=O)C(CC(C)C)NC=O |

Synonyms |

lipstatin |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Lipstatin: A Technical Guide to its Discovery, Isolation, and Biosynthesis from Streptomyces toxytricini

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biosynthesis of Lipstatin, a potent pancreatic lipase inhibitor produced by the bacterium Streptomyces toxytricini. This compound is the precursor to the widely-used anti-obesity drug, Orlistat (also known as Xenical and Alli). This document details the experimental protocols for fermentation, extraction, and purification of this compound, presents quantitative data in a structured format, and visualizes the biosynthetic pathway and experimental workflows.

Discovery and Biological Activity

This compound was first isolated from the fermentation broth of Streptomyces toxytricini and identified as a potent, selective, and irreversible inhibitor of human pancreatic lipase.[1][2] This enzyme is crucial for the digestion of dietary fats. By inhibiting pancreatic lipase, this compound effectively reduces the absorption of fat from the gastrointestinal tract.[2][3][4] The inhibitory activity of this compound is attributed to its β-lactone structure, which covalently binds to the active site of the lipase.[3][5] The IC50 of this compound for pancreatic lipase is approximately 0.14 μM.[2][3][4] Notably, this compound shows little to no inhibitory activity against other digestive enzymes like trypsin and phospholipase A2.[2][3]

Biosynthesis of this compound

The biosynthesis of this compound in S. toxytricini is a complex process involving the condensation of two fatty acid precursors: octanoic acid and 3-hydroxytetradeca-5,8-dienoic acid, both of which are derived from the incomplete β-oxidation of linoleic acid.[1][6][7] A six-gene operon (lst) has been identified as essential for this compound biosynthesis.[1] This operon includes genes encoding for two β-ketoacyl–acyl carrier protein synthase III homologues (lstA, lstB), an acyl-CoA synthetase homologue (lstC), a 3β-hydroxysteroid dehydrogenase, a nonribosomal peptide synthetase (NRPS), and a formyltransferase.[1] The final structure features an N-formyl-l-leucine group esterified to the 5-hydroxy group of the β-lactone moiety.[1][7]

Caption: Hypothetical biosynthetic pathway of this compound.

Fermentation of Streptomyces toxytricini for this compound Production

The production of this compound is typically carried out through submerged fermentation of S. toxytricini. Optimization of fermentation conditions and media composition is critical for enhancing yields.

Culture Media and Conditions

Various media compositions have been reported for the cultivation of S. toxytricini and the production of this compound. A common approach involves a seed culture followed by a production culture.

Table 1: Example Media Composition for this compound Production

| Component | Seed Medium | Production Medium |

| Soy Flour | - | 35.0 g/L |

| Glycerol | - | 22.5 mL/L |

| Soy Oil | - | 25.0 mL/L |

| Soy Lecithin | - | 15.0 g/L |

| Polypropylene Glycol | - | 0.5 g/L |

| L-Leucine | - | 50 mM |

| Yeast Extract | - | 4.0 g/L |

| Calcium Carbonate | - | 2.0 g/L |

| pH | ~7.2 | 6.5 - 7.5 |

| Temperature | 28°C | 28°C |

| Agitation | 220 rpm | 220 rpm |

| Incubation Time | 3 days | 7 - 12 days |

Note: The exact composition and conditions can vary. Precursors like linoleic acid and L-leucine are often fed during fermentation to boost production.[8][9]

Quantitative Data on this compound Production

This compound yields can vary significantly depending on the strain, fermentation conditions, and medium composition. Strain improvement through mutagenesis has been shown to enhance production.

Table 2: Reported this compound Production Yields

| S. toxytricini Strain | Fermentation Scale | Key Optimization | This compound Yield | Reference |

| Wild Type | Shake Flask | - | 1.09 g/L | [10] |

| NTG Mutant (M5) | Shake Flask | NTG Mutagenesis | 2.23 g/L | [10] |

| Wild Type | 5L Bioreactor | Controlled Conditions | 2.4 g/L | [10] |

| NTG Mutant (M5) | 5L Bioreactor | NTG Mutagenesis | 5.35 g/L | [10] |

| zjut011 | Shake Flask | Optimized Precursors & Cations | 4.208 g/mL (crude extract) | [11] |

| NRRL 15443 | - | - | up to 4.2 g/L | [12] |

| CCM 7349 | 40L Fermenter | Precursor Feeding | 3.0 - 3.2 g/kg | [9] |

| Mutant SRN 7 | Submerged Fermentation | Gamma Radiation | 4.58 mg/g | [13] |

| Wild Type | Submerged Fermentation | Precursor & Soy Flour Feeding | 5.886 mg/g | [13] |

| NRRL 15443 | - | Optimized Soya Flour & Oil | 3.290 g/L | [14] |

| CBS 314.55 (S. virginiae) | - | - | >120 mg/L | [15] |

Experimental Protocols

Fermentation Protocol (Shake Flask Level)

-

Inoculum Preparation: Prepare a seed culture by inoculating a suitable seed medium with spores or mycelia of S. toxytricini. Incubate at 28°C with shaking at 220 rpm for 2-3 days.[8]

-

Production Culture: Inoculate the production medium with 10% (v/v) of the seed culture.

-

Incubation: Incubate the production culture at 28°C with shaking at 220 rpm for 7 to 12 days.[14][16]

-

Precursor Feeding (Optional): To enhance production, feed the culture with precursors such as a solution of linoleic acid and L-leucine, starting after the initial growth phase (e.g., after 34 hours).[9] The pH of the L-leucine solution may be adjusted to 11.[9]

-

Monitoring: Monitor the fermentation by measuring parameters such as pH, cell growth (mycelial volume), and this compound concentration at regular intervals.[11][14]

Extraction and Purification of this compound

The following is a general workflow for the extraction and purification of this compound from the fermentation broth.

Caption: General workflow for this compound extraction and purification.

-

Extraction:

-

Drying and Concentration:

-

Purification (Silica Gel Chromatography):

Characterization of this compound

The presence and purity of this compound in the extracts can be determined using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC):

-

System: Agilent 1100 or 1260 Infinity HPLC system.[1]

-

Mobile Phase: A gradient of water (Solvent A) and methanol (Solvent B) is commonly used.[1] An example gradient is:

-

0-10 min: 20% A, 80% B

-

10-11 min: Gradient to 10% A, 90% B

-

11-20 min: 10% A, 90% B

-

20-21 min: Gradient to 100% B

-

21-25 min: 100% B

-

25-26 min: Gradient to 20% A, 80% B

-

26-35 min: 20% A, 80% B

-

-

Flow Rate: 200 µL/min.[1]

-

Detection: UV detection at 210 nm.[1]

-

Under these conditions, this compound typically elutes at around 13.5-16 minutes.[1]

-

-

Thin-Layer Chromatography (TLC):

-

Mass Spectrometry (MS):

This technical guide provides a foundational understanding of the discovery and production of this compound from Streptomyces toxytricini. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development. Further optimization of each step is encouraged to achieve higher yields and purity of this important therapeutic compound.

References

- 1. Operon for Biosynthesis of this compound, the Beta-Lactone Inhibitor of Human Pancreatic Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an inhibitor of pancreatic lipase, produced by Streptomyces toxytricini. I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. This compound, an inhibitor of pancreatic lipase, produced by Streptomyces toxytricini. I. Producing organism, fermentation, isolation and biological activity. | Semantic Scholar [semanticscholar.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. EP1458882A2 - A fermentation process for this compound and method of extracting this compound from a fermentation broth - Google Patents [patents.google.com]

- 9. WO2007078263A2 - The strain streptomyces toxytricini this compound-producing microorganism and preparation of this compound with inscribed strain - Google Patents [patents.google.com]

- 10. Enhanced Production of this compound Through NTG Treatment of Streptomyces toxytricini KD18 at 5 L Bioreactor Level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Enhanced production of this compound from mutant of Streptomyces toxytricini and fed-batch strategies under submerged fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. EP2141236A1 - Process for production of this compound and microorganisms therefore - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

The Lipstatin Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Core Biosynthetic Machinery and Gene Cluster Organization

Lipstatin, a potent and irreversible inhibitor of pancreatic lipase, stands as a pivotal natural product in the landscape of anti-obesity therapeutics. Its hydrogenated derivative, Orlistat, is an FDA-approved medication for long-term weight management. Understanding the intricate biosynthetic pathway and the genetic architecture that governs its production in Streptomyces toxytricini is paramount for researchers, scientists, and drug development professionals seeking to harness and engineer this valuable metabolic route. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, an analysis of its gene cluster, detailed experimental protocols, and quantitative data presented for comparative analysis.

The this compound Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of this compound is a fascinating example of microbial secondary metabolism, combining elements of fatty acid metabolism and non-ribosomal peptide synthesis. The molecule itself is comprised of a β-lactone ring with two alkyl chains and an N-formyl-L-leucine side chain attached via an ester linkage.[1] The carbon skeleton of this compound is assembled through a Claisen condensation of two fatty acid precursors: octanoic acid and 3-hydroxytetradeca-5,8-dienoic acid, which are both derived from the incomplete β-oxidation of linoleic acid.[2][3]

The key steps in the pathway are as follows:

-

Precursor Activation: Linoleic acid and octanoic acid serve as the primary precursors. Linoleic acid undergoes two rounds of β-oxidation to yield 3-hydroxytetradeca-5,8-dienoyl-CoA.[1] Octanoic acid is activated to octanoyl-CoA by an acyl-CoA synthetase.[1]

-

Chain Elongation and Claisen Condensation: Octanoyl-CoA is carboxylated to form hexylmalonyl-ACP.[1][3] Subsequently, a Claisen condensation occurs between hexylmalonyl-ACP and 3-hydroxytetradeca-5,8-dienoyl-CoA, catalyzed by β-ketoacyl-acyl carrier protein synthase III homologues, to form the 22-carbon backbone of this compound.[1][2]

-

Modification and Tailoring: The N-formyl-L-leucine side chain is synthesized from L-leucine. L-leucine is activated and its α-amine group is formylated.[1] This side chain is then attached to the 5-hydroxyl group of the this compound backbone.[1]

-

β-Lactone Ring Formation: The characteristic β-lactone ring is formed through the reduction of a 3-keto group, followed by a spontaneous nucleophilic attack of the 3-hydroxyl group on the carbonyl of the ACP-tethered acyl intermediate.[1][4]

Below is a diagram illustrating the core biosynthetic pathway of this compound.

Caption: The this compound biosynthesis pathway in S. toxytricini.

The this compound Biosynthetic Gene Cluster (lst)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as the lst operon.[2] This operon contains six key genes (lstA through lstF) that encode the enzymes responsible for the entire pathway.[2][5] A summary of the genes and their putative functions is provided in the table below.

| Gene | Encoded Protein Homologue | Putative Function in this compound Biosynthesis |

| lstA | β-ketoacyl-acyl carrier protein synthase III (FabH) | Involved in the Claisen condensation to form the fatty acid backbone.[2][6] |

| lstB | β-ketoacyl-acyl carrier protein synthase III (FabH) | Works in conjunction with LstA in the Claisen condensation.[2][6] |

| lstC | Acyl-CoA synthetase | Activates octanoic acid to octanoyl-CoA.[2][6] |

| lstD | 3β-hydroxysteroid dehydrogenase | Reduction of the β-keto group, facilitating β-lactone ring formation.[2][6] |

| lstE | Non-ribosomal peptide synthetase (NRPS) | Activates and incorporates L-leucine.[2][6] |

| lstF | Formyltransferase | Formylates the L-leucine residue.[2][6] |

The organization of the lst gene cluster is compact, with the six genes arranged in a contiguous manner, suggesting a coordinated regulation of their expression.[5] This operon structure is a common feature of secondary metabolite biosynthetic pathways in actinomycetes.

Quantitative Data on this compound Production and Activity

The following table summarizes key quantitative data related to this compound.

| Parameter | Value | Organism/System | Reference |

| IC50 for Pancreatic Lipase | 0.14 µM | Human Pancreatic Lipase | [7] |

| This compound Production (Wild-Type) | 1.09 g/L | S. toxytricini | [4] |

| This compound Production (Mutant M5) | 5.35 g/L | S. toxytricini (NTG mutant) | [4] |

| Optimized this compound Production | 4.208 g/mL | S. toxytricini zjut011 (shake flask) | [3] |

Experimental Protocols

This section details the methodologies for key experiments used in the study of this compound biosynthesis.

Gene Disruption and Complementation

Gene disruption studies are crucial for elucidating the function of individual genes within the lst cluster.

Workflow for Gene Disruption:

Caption: Workflow for gene disruption experiments.

Protocol:

-

Vector Construction: A gene disruption vector is constructed, typically containing a selectable marker (e.g., an apramycin resistance gene) flanked by homologous regions of the target gene.

-

Transformation: The constructed vector is introduced into S. toxytricini protoplasts via polyethylene glycol-mediated transformation.

-

Selection and Screening: Transformants are selected on media containing the appropriate antibiotic. Colonies are then screened for the desired double-crossover homologous recombination event, which results in the replacement of the target gene with the resistance cassette.

-

Confirmation: Gene disruption is confirmed by PCR analysis using primers flanking the target gene and by Southern blot hybridization.

-

Metabolite Analysis: The fermentation broth of the mutant strain is extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the effect of the gene knockout on this compound production and to identify any accumulated intermediates.[2] For complementation, the wild-type gene is cloned into an integrative vector and introduced into the mutant strain.

Heterologous Expression of the lst Gene Cluster

Heterologous expression allows for the production of this compound in a host organism that is easier to manipulate genetically and cultivate.

Protocol:

-

Cosmid Library Construction: A cosmid library of S. toxytricini genomic DNA is constructed in a suitable vector.

-

Screening and Identification: The library is screened to identify cosmids containing the entire lst gene cluster.

-

Host Transformation: The identified cosmid is introduced into a heterologous host, such as Streptomyces lividans, via conjugation or transformation.[2]

-

Fermentation and Analysis: The recombinant host is fermented under appropriate conditions, and the culture broth is analyzed for the production of this compound using HPLC and LC-MS.[2][6]

Analysis of this compound and its Metabolites by HPLC

HPLC is a standard technique for the detection and quantification of this compound.

Protocol:

-

Sample Preparation: The fermentation broth is extracted with an organic solvent mixture (e.g., acetone-hexane). The organic phase is collected, dried, and concentrated.[2]

-

HPLC Conditions: The crude extract is dissolved in methanol and injected onto a C18 reversed-phase column.[8] A typical mobile phase consists of a gradient of acetonitrile and 0.1% phosphoric acid.[8]

-

Detection: this compound is detected by its UV absorbance, typically at 210 nm.[6] The retention time of the peak corresponding to this compound is compared to that of a pure standard.[6]

Conclusion

The elucidation of the this compound biosynthesis pathway and the characterization of the lst gene cluster have provided a solid foundation for the metabolic engineering of Streptomyces toxytricini to improve this compound yields. The detailed experimental protocols outlined in this guide serve as a practical resource for researchers aiming to further investigate this important biosynthetic pathway. A thorough understanding of the enzymatic steps and their genetic underpinnings is crucial for developing novel strategies for the production of this compound and its derivatives, ultimately contributing to the development of new anti-obesity therapies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Operon for Biosynthesis of this compound, the Beta-Lactone Inhibitor of Human Pancreatic Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound, an inhibitor of pancreatic lipase, produced by Streptomyces toxytricini. I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hrcak.srce.hr [hrcak.srce.hr]

Mechanism of Action of Lipstatin on Pancreatic Lipase: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Lipstatin, a natural product isolated from Streptomyces toxytricini, is a potent and selective inhibitor of pancreatic lipase, the primary enzyme responsible for the digestion of dietary triglycerides. Its mechanism of action involves the irreversible, covalent modification of the enzyme's active site, a process that has been foundational for the development of anti-obesity therapeutics such as Orlistat (tetrahydrothis compound), the hydrogenated derivative of this compound. This technical guide provides an in-depth examination of the molecular interactions, kinetics, and structural basis of pancreatic lipase inhibition by this compound. It includes a summary of key quantitative data, detailed experimental protocols for assessing lipase inhibition, and visualizations of the underlying biochemical processes to support further research and drug development in this area.

Introduction

Pancreatic lipase (triacylglycerol acylhydrolase, EC 3.1.1.3) is a critical enzyme secreted by the pancreas into the duodenum. It catalyzes the hydrolysis of dietary triglycerides into monoacylglycerides and free fatty acids, which are then absorbed by the small intestine. Inhibition of pancreatic lipase presents a viable therapeutic strategy for managing obesity by reducing the absorption of dietary fats.

This compound was identified as a powerful, irreversible inhibitor of pancreatic lipase. It is a complex natural product featuring a reactive β-lactone ring, which is the key to its inhibitory activity. The elucidation of this compound's mechanism has not only provided a deep understanding of lipase catalysis but also paved the way for the design of Orlistat (Xenical®, Alli®), the only FDA-approved pancreatic lipase inhibitor for long-term obesity treatment. This document details the precise mechanism through which this compound inactivates pancreatic lipase.

The Molecular Mechanism of Inhibition

The inhibition of pancreatic lipase by this compound is a highly specific process that results in the formation of a stable, covalent bond, thereby rendering the enzyme catalytically inactive.

The Active Site of Pancreatic Lipase

Pancreatic lipase belongs to the serine hydrolase superfamily. Its catalytic activity relies on a canonical catalytic triad located within the active site, consisting of Serine-152 (Ser152), Histidine-263 (His263), and Aspartate-176 (Asp176). In the catalytic cycle, Ser152 acts as the primary nucleophile, attacking the carbonyl carbon of the triglyceride substrate.

Covalent Bond Formation

The inhibitory action of this compound is predicated on its β-lactone moiety, a four-membered ring that is sterically strained and electrophilic. The inhibition process is a time-dependent, progressive inactivation involving a 1:1 stoichiometric reaction between the inhibitor and the enzyme.

The mechanism proceeds as follows:

-

Binding: this compound enters the active site of pancreatic lipase.

-

Nucleophilic Attack: The hydroxyl group of the active site Ser152 performs a nucleophilic attack on the carbonyl carbon of this compound's β-lactone ring.

-

Ring Opening: This attack leads to the opening of the strained β-lactone ring.

-

Covalent Adduct Formation: A stable, covalent ester bond is formed between Ser152 and the opened this compound molecule. This creates a long-lived acyl-enzyme complex that is sterically hindered, preventing the final deacylation step (hydrolysis) that would regenerate the free enzyme. The enzyme is thus irreversibly inactivated.

The intact β-lactone ring is essential for this activity; cleavage of the ring results in a complete loss of inhibitory function.

Unveiling Lipstatin: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and properties of lipstatin, a potent inhibitor of pancreatic lipase. The document details the experimental methodologies employed in the elucidation of its structure and explores its biological mechanism of action. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, key processes and structures are visualized through detailed diagrams.

Chemical Identity and Physicochemical Properties

This compound, a natural product first isolated from the actinobacterium Streptomyces toxytricini, is a complex biomolecule with a unique structural architecture that underpins its biological activity.[1][2] Its chemical identity and physicochemical properties are summarized in the tables below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | [(2S,4Z,7Z)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]trideca-4,7-dien-2-yl] (2S)-2-formamido-4-methylpentanoate[3] |

| CAS Number | 96829-59-3[1] |

| Molecular Formula | C29H49NO5[3] |

| Synonyms | (-)-Lipstatin, N-Formyl-L-leucine (1S,3Z,6Z)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]-3,6-dodecadien-1-yl ester[4][5] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 491.713 g·mol−1[1] |

| Appearance | Colorless to Yellow Thick Oil |

| Boiling Point | 627.4 °C at 760 mmHg |

| Density | 0.993 g/cm³ |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Ethanol, Methanol, and N,N-Dimethylformamide (DMF). Limited solubility in hexane and water. |

Note on Melting Point: A specific melting point for this compound is not consistently reported in the scientific literature. This is likely attributable to its oily physical state at ambient temperatures and potential for thermal decomposition upon heating, a common characteristic of complex, biologically active lipids. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be required to definitively characterize its thermal behavior, including any phase transitions or decomposition temperatures.[6][7][8]

Elucidation of the Chemical Structure

The intricate chemical structure of this compound was determined through a combination of advanced spectroscopic and chemical methods.[9] The key experimental techniques employed were Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols

This compound is produced by fermentation of Streptomyces toxytricini. The typical isolation and purification protocol involves the following steps:

-

Fermentation: Culturing of S. toxytricini in a suitable nutrient medium to induce the production of this compound.[2]

-

Extraction: The fermentation broth is extracted with an organic solvent, such as a mixture of acetone and hexane, to separate the lipophilic compounds, including this compound, from the aqueous phase.[10]

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude oily residue.[10]

-

Chromatographic Purification: The crude extract is subjected to column chromatography, typically using a silica gel stationary phase and a gradient of organic solvents, to isolate pure this compound. High-Performance Liquid Chromatography (HPLC) is often used for final purification and analysis.[10]

NMR spectroscopy was instrumental in determining the carbon-hydrogen framework and the stereochemistry of this compound.

-

Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl3) or methanol-d4 (CD3OD).

-

Data Acquisition: A suite of NMR experiments are performed, including:

-

¹H NMR: To identify the different types of protons and their chemical environments.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

Correlation Spectroscopy (COSY): To establish proton-proton coupling networks and identify adjacent protons.

-

Total Correlation Spectroscopy (TOCSY): To identify all protons within a spin system.

-

Heteronuclear Single Quantum Coherence (HSQC): To correlate protons with their directly attached carbon atoms.

-

Heteronuclear Multiple Bond Correlation (HMBC): To identify long-range correlations between protons and carbons, which helps in connecting different fragments of the molecule.

-

Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): To establish direct carbon-carbon bonds.

-

-

Data Analysis: The spectral data from these experiments are pieced together to construct the complete chemical structure of this compound, including the confirmation of its β-lactone ring, the N-formyl-L-leucine side chain, and the long unsaturated fatty acid chain.[9]

Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound, and to confirm its structure through fragmentation analysis.

-

Sample Introduction: The purified this compound sample is introduced into the mass spectrometer, typically via an HPLC system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common technique used to gently ionize the this compound molecule without causing significant fragmentation.

-

Mass Analysis:

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula (C29H49NO5).

-

Tandem Mass Spectrometry (MS/MS): The ionized this compound molecule is fragmented, and the masses of the fragments are analyzed. This fragmentation pattern provides valuable information about the different structural components of the molecule, confirming the presence of the N-formyl-L-leucine moiety and the fatty acid chain.

-

Visualizing the Core Structures and Processes

The following diagrams, generated using the DOT language, illustrate the chemical structure of this compound, the workflow for its structure elucidation, and its mechanism of action.

Caption: Chemical structure of this compound highlighting its key functional moieties.

Caption: Experimental workflow for the elucidation of this compound's chemical structure.

Caption: Signaling pathway of this compound's inhibitory action on pancreatic lipase.

Biosynthesis and Mechanism of Action

Biosynthesis of this compound

This compound is biosynthesized in Streptomyces toxytricini through a pathway that involves the condensation of fatty acid precursors. The backbone of this compound is formed via a Claisen condensation of two fatty acid units: octanoic acid and tetradeca-5,8-dienoic acid.[11] The N-formyl-L-leucine side chain is subsequently attached to this backbone.

Mechanism of Action: Pancreatic Lipase Inhibition

This compound is a potent and irreversible inhibitor of pancreatic lipase, a key enzyme in the digestion of dietary fats.[2][12] Its mechanism of action involves the following key steps:

-

Binding to Pancreatic Lipase: this compound binds to the active site of pancreatic lipase.

-

Covalent Modification: The strained β-lactone ring of this compound is highly reactive. It undergoes nucleophilic attack by the serine residue in the active site of the lipase.

-

Irreversible Inhibition: This reaction results in the formation of a stable, covalent bond between this compound and the lipase, leading to the opening of the β-lactone ring. This covalent modification permanently inactivates the enzyme.

-

Inhibition of Fat Digestion: The inactivated pancreatic lipase is unable to hydrolyze dietary triglycerides into absorbable free fatty acids and monoglycerides. This leads to a reduction in the absorption of dietary fat.[12]

The specificity of this compound for pancreatic lipase, with minimal inhibition of other digestive enzymes, makes it a valuable molecule in the study of metabolic diseases and the development of anti-obesity therapeutics.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, an inhibitor of pancreatic lipase, produced by Streptomyces toxytricini. I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C29H49NO5 | CID 9805651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (-)-Lipstatin | CAS#:96829-59-3 | Chemsrc [chemsrc.com]

- 5. 96829-59-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Investigation of phase transitions of lipids and lipid mixtures by sensitivity differential scanning calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential Scanning Calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound, an inhibitor of pancreatic lipase, produced by Streptomyces toxytricini. II. Chemistry and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Operon for Biosynthesis of this compound, the Beta-Lactone Inhibitor of Human Pancreatic Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Current trends and future prospects of this compound: a lipase inhibitor and pro-drug for obesity - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Conversion of Lipstatin to Orlistat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a widely recognized therapeutic agent for the management of obesity. Marketed under trade names such as Xenical and Alli, Orlistat's mechanism of action involves the reduction of dietary fat absorption by forming a covalent bond with the active site of lipases. This comprehensive technical guide details the synthesis of Orlistat from its natural precursor, Lipstatin.

This compound, a natural product isolated from the bacterium Streptomyces toxytricini, serves as the starting material for the semi-synthesis of Orlistat. The chemical transformation is a targeted catalytic hydrogenation that saturates the two double bonds present in one of the alkyl side chains of the this compound molecule, converting it to Tetrahydrothis compound, the chemical name for Orlistat. This guide provides an in-depth overview of the synthesis, including detailed experimental protocols, quantitative data, and visualizations of the key processes involved.

Synthesis of Orlistat from this compound: An Overview

The core of the synthesis is the catalytic hydrogenation of this compound. This process involves the addition of hydrogen across the carbon-carbon double bonds in the side chain of the this compound molecule in the presence of a metal catalyst.

Chemical Transformation:

This compound (C₂₉H₄₉NO₅) + 2H₂ --(Catalyst)--> Orlistat (C₂₉H₅₃NO₅)

The reaction specifically targets the two double bonds in the C₁₃ side chain of the β-lactone ring structure of this compound. The β-lactone ring itself and the N-formyl-L-leucine ester group remain intact during this transformation.

Quantitative Data

The efficiency of the conversion of this compound to Orlistat is a critical factor in the manufacturing process. The following table summarizes key quantitative data gathered from various sources regarding this synthesis.

| Parameter | Value | Source(s) |

| Catalyst | Palladium on Carbon (Pd/C) | |

| Catalyst Loading | 5% - 10% w/w | |

| Solvent | Ethanol, Methanol, Hexane | |

| Temperature | 10°C to 40°C | |

| Hydrogen Pressure | 2.5 to 5 bar | |

| Reaction Time | 1.5 to several hours | |

| Yield | ~90% (from this compound) | |

| Purity (after recrystallization) | >99% |

Experimental Protocols

The following sections provide a detailed methodology for the key experiments in the synthesis of Orlistat from this compound, compiled from established literature and patent information.

Catalytic Hydrogenation of this compound

This protocol describes the core synthetic step for the conversion of this compound to Orlistat.

Materials:

-

This compound

-

Palladium on Carbon (5% or 10% Pd/C)

-

Ethanol (or Methanol)

-

Hydrogen gas (high purity)

-

Nitrogen gas (for inerting)

-

Filter aid (e.g., Celite)

Equipment:

-

Hydrogenation reactor (autoclave) equipped with a stirrer, temperature control, and pressure gauge

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Preparation: The hydrogenation reactor is charged with this compound and ethanol (or methanol). The amount of solvent should be sufficient to dissolve the this compound and create a slurry with the catalyst.

-

Catalyst Addition: The Palladium on Carbon catalyst is carefully added to the reactor. The loading is typically between 5% and 10% by weight relative to the this compound.

-

Inerting: The reactor is sealed and the atmosphere is purged with nitrogen gas to remove any oxygen.

-

Hydrogenation: The reactor is then pressurized with hydrogen gas to the desired pressure (typically 2.5 to 5 bar). The reaction mixture is stirred vigorously and the temperature is maintained between 10°C and 40°C.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material (this compound).

-

Work-up: Once the reaction is complete, the hydrogen pressure is released, and the reactor is purged with nitrogen. The reaction mixture is filtered through a pad of filter aid to remove the catalyst. The filter cake is washed with additional solvent to ensure complete recovery of the product.

-

Solvent Removal: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield crude Orlistat.

Purification of Orlistat by Recrystallization

This protocol outlines the purification of crude Orlistat to achieve the high purity required for pharmaceutical applications.

Materials:

-

Crude Orlistat

-

n-Hexane (or other aliphatic hydrocarbons like heptane)

Equipment:

-

Crystallization vessel with a stirrer and temperature control

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Dissolution: The crude Orlistat is dissolved in a minimal amount of hot n-hexane.

-

Crystallization: The solution is slowly cooled to induce crystallization. The cooling rate can be controlled to influence crystal size and purity. The crystallization may be performed at a temperature from about 0°C to 25°C.

-

Isolation: The crystallized Orlistat is collected by filtration.

-

Washing: The crystals are washed with a small amount of cold n-hexane to remove any remaining impurities.

-

Drying: The purified Orlistat crystals are dried under vacuum at a temperature of 30-35°C to remove any residual solvent. The purity of the final product can be assessed by HPLC, and its identity confirmed by spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Visualizations

The following diagrams illustrate the key chemical and mechanistic aspects of Orlistat synthesis and its mode of action.

Conclusion

The conversion of this compound to Orlistat via catalytic hydrogenation is a well-established and efficient semi-synthetic process. This technical guide has provided a comprehensive overview of this transformation, including detailed experimental protocols, quantitative data, and visual representations of the synthesis and mechanism of action. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working with Orlistat and related compounds. The high yield and purity achievable through this process underscore its industrial viability for the large-scale production of this important anti-obesity therapeutic.

Methodological & Application

Application Notes and Protocols for In Vitro Quantification of Lipstatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipstatin is a potent, irreversible inhibitor of pancreatic lipase, the primary enzyme responsible for the digestion of dietary fats.[1][2] Isolated from Streptomyces toxytricini, it serves as the precursor for the anti-obesity drug Orlistat.[2][3] Accurate in vitro quantification of this compound is crucial for various research and development activities, including fermentation process optimization, drug formulation studies, and the screening of potential lipase inhibitors. These application notes provide detailed protocols for the primary analytical techniques used to quantify this compound and assess its biological activity.

Analytical Techniques for this compound Quantification

The principal methods for the in vitro quantification of this compound fall into two main categories: chromatographic techniques for direct measurement and enzymatic assays to determine its inhibitory activity.

-

High-Performance Liquid Chromatography (HPLC): A robust and widely used method for the separation and quantification of this compound in various matrices, including fermentation broths.[4][5][6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and selectivity compared to HPLC, making it suitable for the detection and quantification of this compound and its analogues, especially at low concentrations.[7][8]

-

Enzymatic Assays: These methods indirectly quantify this compound by measuring its inhibitory effect on pancreatic lipase activity. They are essential for determining the biological potency (e.g., IC50 value) of this compound.[1][9][10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of this compound using various in vitro methods.

Table 1: HPLC and LC-MS/MS Parameters for this compound Quantification

| Parameter | HPLC Method 1[4] | HPLC Method 2[6] | LC-MS/MS Method[8] |

| Column | Reversed-Phase C18 (5 µm) | Octadecyl silane C18 (150x3.9 mm, 5 µm) | C18 (150x2 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid (80:20 v/v) | Acetonitrile: 0.1% Orthophosphoric Acid (90:10 v/v) | Acetonitrile and 0.1% Phosphoric Acid |

| Flow Rate | Not Specified | 1.0 mL/min | 0.250 mL/min |

| Detection | UV at 205 nm | UV at 205 nm | Mass Spectrometry (ESI+) |

| Temperature | Not Specified | Not Specified | 45 °C |

Table 2: Pancreatic Lipase Inhibition by this compound

| Parameter | Value | Reference |

| IC50 | 0.14 µM | [1][9][10] |

| Inhibition Type | Irreversible | [1][2] |

| Mechanism | Covalent bonding to the active site serine of lipase | [2][11] |

Experimental Protocols

Protocol 1: Quantification of this compound in Fermentation Broth by HPLC

This protocol is adapted from methods described for the analysis of this compound from Streptomyces toxytricini fermentation.[3][4]

1. Sample Preparation (Extraction from Fermentation Broth)

-

Collect 50 mL of fermentation broth.

-

Extract the broth four times with 150 mL of an acetone-hexane mixture (3:2, v/v).[3]

-

Combine the organic phases.

-

Dry the combined organic phase with anhydrous sodium sulfate.

-

Concentrate the extract by evaporation to yield an oily residue (approximately 1 mL).[3]

-

Dissolve 100 µL of the crude extract in 1 mL of methanol.

-

Centrifuge at 12,000 rpm for 5 minutes to remove any particulates.[3]

-

The supernatant is ready for HPLC analysis.

2. HPLC Analysis

-

Instrument: HPLC system with a UV detector.

-

Column: Reversed-Phase C18, 5 µm particle size.[4]

-

Mobile Phase: Prepare a mixture of acetonitrile and 0.1% phosphoric acid in a volume-to-volume ratio of 80:20.[4]

-

Injection Volume: 20 µL.

-

Detection: Monitor the absorbance at 205 nm.[4]

-

Quantification: Prepare a standard curve using this compound standards of known concentrations. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Protocol 2: In Vitro Pancreatic Lipase Inhibition Assay (Colorimetric)

This protocol is a generalized method based on the use of a chromogenic substrate to measure lipase activity.[12][13][14]

1. Reagent Preparation

-

Enzyme Solution: Prepare a stock solution of porcine pancreatic lipase (PPL) in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2).[12]

-

Substrate Solution: Prepare a stock solution of a chromogenic substrate, such as p-nitrophenyl butyrate (PNPB), in acetonitrile or isopropanol.[12][14]

-

This compound Solutions: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO) to determine the IC50 value.

-

Positive Control: Orlistat can be used as a positive control.[12]

2. Assay Procedure

-

In a 96-well plate, add a small volume of the this compound solution (or positive control/solvent for control wells).

-

Add the porcine pancreatic lipase solution to each well and pre-incubate for a defined period (e.g., 15-60 minutes) at 37°C.[12]

-

Initiate the reaction by adding the PNPB substrate solution to all wells.

-

Immediately begin monitoring the change in absorbance at a wavelength appropriate for the chromogenic product (e.g., 405-412 nm for p-nitrophenol).[12]

-

Record the absorbance at regular intervals to determine the reaction rate.

3. Data Analysis

-

Calculate the percentage of lipase inhibition for each this compound concentration using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the lipase activity, from the dose-response curve.

Visualizations

Caption: Mechanism of Pancreatic Lipase Inhibition by this compound.

Caption: General Experimental Workflow for this compound Quantification.

References

- 1. This compound, an inhibitor of pancreatic lipase, produced by Streptomyces toxytricini. I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current trends and future prospects of this compound: a lipase inhibitor and pro-drug for obesity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Operon for Biosynthesis of this compound, the Beta-Lactone Inhibitor of Human Pancreatic Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6844174B2 - Fermentation process for this compound and method of extracting this compound from a fermentation broth - Google Patents [patents.google.com]

- 5. EP1458882A2 - A fermentation process for this compound and method of extracting this compound from a fermentation broth - Google Patents [patents.google.com]

- 6. Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. This compound, an inhibitor of pancreatic lipase, produced by Streptomyces toxytricini. I. Producing organism, fermentation, isolation and biological activity. | Semantic Scholar [semanticscholar.org]

- 11. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Notes: Lipstatin as a Research Tool in Lipid Metabolism

Introduction

Lipstatin is a natural compound isolated from the actinobacterium Streptomyces toxytricini.[1][2] It is a potent and irreversible inhibitor of pancreatic lipase, the primary enzyme responsible for the digestion of dietary triglycerides in the small intestine.[1][3] Structurally, this compound features a β-lactone ring that covalently binds to the active site serine of pancreatic lipase, rendering the enzyme inactive.[2][4] This specific mechanism of action makes this compound and its saturated derivative, Orlistat, invaluable tools for researchers studying the pathways of lipid digestion, absorption, and their subsequent impact on systemic metabolism.[2][5]

Key Applications

-

In Vitro Characterization of Lipase Inhibitors: this compound serves as a benchmark positive control in assays designed to screen for and characterize new pancreatic lipase inhibitors from natural or synthetic sources. Its well-defined IC50 allows for the comparative assessment of novel compounds.[1][2]

-

Studying Dietary Fat Absorption: By selectively blocking the hydrolysis of triglycerides, this compound allows researchers to investigate the physiological consequences of reduced fat absorption. This is critical for understanding the direct link between dietary fat intake and metabolic conditions such as obesity, dyslipidemia, and non-alcoholic fatty liver disease.[6]

-

Differentiating Lipid Absorption Pathways: In experimental models, this compound can be used to distinguish between the absorption of triglycerides and free fatty acids. Studies have shown that while this compound inhibits the absorption of triglycerides (like triolein), the absorption of free fatty acids (like oleic acid) remains unaffected, providing a method to probe these distinct metabolic routes.[1]

-

Investigating Downstream Metabolic Signaling: The reduction in absorbed fatty acids and monoglycerides due to lipase inhibition creates a state of altered energy balance. This allows for the study of downstream signaling pathways that respond to nutrient availability, such as the AMP-activated protein kinase (AMPK) and sterol regulatory element-binding protein (SREBP) pathways, which are central regulators of cellular energy homeostasis and lipogenesis.[7][8]

Quantitative Data

The efficacy of this compound and its derivative Orlistat has been quantified in numerous in vitro and in vivo studies.

Table 1: Inhibitory Activity of this compound and its Derivative

| Compound | Target Enzyme | Assay System | IC50 / Effect | Reference |

|---|---|---|---|---|

| This compound | Pancreatic Lipase | In Vitro | 0.14 µM | [1][2] |

| Orlistat | Gastric & Pancreatic Lipase | In Vitro | Potent, irreversible inhibition | [2] |

| Orlistat (10⁻⁴ M) | Triolein Absorption | Rat Model | ~70% reduction vs. control | [9] |

| Orlistat | Dietary Fat Absorption | Human Studies | Up to 30% reduction |[10] |

Table 2: Effects of Orlistat on Body Weight and Plasma Lipids (from Meta-Analysis of Human Trials)

| Parameter | Weighted Mean Difference | p-value | Reference |

|---|---|---|---|

| Body Weight | -2.12 kg | <0.001 | [5] |

| Total Cholesterol | -0.30 mmol/L | <0.001 | [5] |

| LDL Cholesterol | -0.27 mmol/L | <0.001 | [5] |

| HDL Cholesterol | -0.034 mmol/L | <0.001 | [5] |

| Triglycerides | -0.09 mmol/L | <0.001 |[5] |

Diagrams and Visualizations

Mechanism of Action

Caption: Mechanism of this compound's inhibition of pancreatic lipase in the intestinal lumen.

Potential Downstream Signaling

Caption: Potential downstream metabolic signaling pathways affected by lipase inhibition.

Experimental Protocols

Protocol 1: In Vitro Pancreatic Lipase Inhibition Assay

This protocol describes a colorimetric method to determine the inhibitory effect of a compound on porcine pancreatic lipase (PPL) activity using p-nitrophenyl palmitate (pNPP) as a substrate.

Workflow Diagram

Caption: Experimental workflow for the in vitro pancreatic lipase inhibition assay.

Materials & Reagents:

-

Porcine Pancreatic Lipase (PPL) (e.g., Sigma, L3126)

-

p-Nitrophenyl Palmitate (pNPP)

-

This compound (or Orlistat) as a positive control

-

Test compound

-

Reaction Buffer: 50 mM Sodium Phosphate, pH 8.0, containing 5 mM sodium deoxycholate and 10% isopropanol.[3]

-

Dimethyl sulfoxide (DMSO)

-

96-well clear, flat-bottomed microplate

-

Microplate spectrophotometer capable of kinetic readings at 410 nm and temperature control at 37°C.[3]

Procedure:

-

Reagent Preparation:

-

Prepare PPL stock solution (e.g., 1 mg/mL) in reaction buffer. Centrifuge to remove insolubles and use the supernatant.[3] Prepare fresh before use.

-

Prepare pNPP substrate stock solution in isopropanol.

-

Prepare a stock solution of this compound (e.g., 1 mM) in DMSO. Create a serial dilution in DMSO to determine the IC50.

-

Prepare stock solutions of test compounds in DMSO.

-

-

Assay Setup (in a 96-well plate):

-

For each reaction, add the components in the following order (example volumes for a 200 µL final volume):

-

150 µL of Reaction Buffer.

-

20 µL of PPL solution.

-

10 µL of this compound, test compound, or DMSO (for vehicle control).

-

-

Include a "blank" for each condition containing buffer and substrate but no enzyme.

-

-

Pre-incubation:

-

Mix the plate gently and pre-incubate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[11]

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the pNPP solution to each well.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the increase in absorbance at 410 nm every minute for 15-30 minutes. The yellow product, p-nitrophenol, indicates enzyme activity.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Subtract the rate of the blank from all other wells.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: Assessment of Intestinal Fat Absorption in a Rodent Model

This protocol outlines a method to study the effect of this compound (or Orlistat) on dietary fat absorption in mice fed a high-fat diet (HFD).

Workflow Diagram

Caption: Logical flow for an in vivo study of intestinal fat absorption using Orlistat.

Materials & Animals:

-

Standard chow diet and High-Fat Diet (HFD, e.g., 60% kcal from fat).[12][13]

-

Orlistat

-

Vehicle for oral gavage (e.g., normal saline or 0.5% carboxymethylcellulose).

-

Equipment for oral gavage, blood collection (e.g., cardiac puncture), and fecal sample collection.

-

Kits for measuring plasma total cholesterol, LDL-C, HDL-C, and triglycerides.

-

Equipment for fecal fat extraction (e.g., Soxhlet apparatus).

Procedure:

-

Acclimatization and Obesity Induction:

-

Acclimatize mice for 1 week with free access to standard chow and water.

-

Switch mice to an HFD to induce an obese phenotype. Monitor body weight weekly. An obesity model is typically established in 8-12 weeks.[12]

-

-

Grouping and Treatment:

-

Once mice are obese, randomize them into at least two groups (n=8-10 per group):

-

Continue HFD for all groups throughout the treatment period (e.g., 4-8 weeks).

-

-

Monitoring:

-

Record body weight and food intake 2-3 times per week.

-

-

Fecal Fat Analysis (Optional but Recommended):

-

Towards the end of the study, collect feces from each mouse over a 72-hour period.

-

Dry the fecal samples, record the dry weight, and perform a total lipid extraction (e.g., using a Soxhlet extractor with an ether/petroleum solvent).

-

The difference in fecal fat content between the control and Orlistat groups provides a direct measure of fat malabsorption.

-

-

Terminal Sample Collection:

-

At the end of the treatment period, fast the mice overnight (approx. 12 hours).

-

Collect blood via a terminal procedure like cardiac puncture into EDTA-coated tubes.

-

Centrifuge the blood to separate plasma and store at -80°C until analysis.

-

-

Data Analysis:

-

Analyze plasma for total cholesterol, LDL-C, HDL-C, and triglycerides using commercial assay kits.

-

Compare the body weight change, plasma lipid profiles, and fecal fat content between the control and Orlistat-treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA). A significant increase in fecal fat and improvements in body weight and plasma lipids in the Orlistat group would demonstrate its efficacy in blocking fat absorption.[5][6]

-

References

- 1. This compound, an inhibitor of pancreatic lipase, produced by Streptomyces toxytricini. I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Pancreatic Lipase Inhibition Assay | Nawah Scientific [nawah-scientific.com]

- 5. Effect of orlistat on plasma lipids and body weight: A systematic review and meta-analysis of 33 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Orlistat ameliorates lipid dysmetabolism in high-fat diet-induced mice via gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AMPK Phosphorylates and Inhibits SREBP Activity to Attenuate Hepatic Steatosis and Atherosclerosis in Diet-induced Insulin Resistant Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of the AMPK/SREBP-1 pathway in the development of orotic acid-induced fatty liver - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of tetrahydrothis compound, a lipase inhibitor, on absorption of fat from the intestine of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The Effect of Orlistat on Sterol Metabolism in Obese Patients [frontiersin.org]

- 11. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Evaluation of gut microbiota alterations following orlistat administration in obese mice [frontiersin.org]

- 13. Evaluation of gut microbiota alterations following orlistat administration in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating Lipstatin Cytotoxicity Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipstatin is a natural product isolated from Streptomyces toxytricini and is a potent, irreversible inhibitor of pancreatic lipase. Its hydrogenated derivative, Orlistat, is an FDA-approved anti-obesity drug. Recent studies have highlighted the potential anti-cancer properties of lipase inhibitors, including their ability to induce cytotoxic effects in various cancer cell lines. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common cell-based assays, enabling researchers to evaluate its therapeutic potential. The described methods include the MTT assay for cell viability, the LDH assay for membrane integrity, and an apoptosis assay using Annexin V/PI staining to elucidate the mechanism of cell death.

Data Presentation: Cytotoxicity of Lipase Inhibitors and Statins

Table 1: IC50 Values of Orlistat in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |

| PANC-1 | Pancreatic Cancer | Not specified, but significant reduction in proliferation | Not specified | Not specified |

| SKOV3 | Ovarian Cancer | Not specified, but induced apoptosis | 48 | MTT & TUNEL |

| A2780 | Ovarian Cancer | Not specified, but induced apoptosis | 48 | MTT & TUNEL |

| DU145 | Prostate Cancer | Not specified, but induced apoptosis | Not specified | Not specified |

| PC3 | Prostate Cancer | Not specified, but induced apoptosis | Not specified | Not specified |

| LNCaP | Prostate Cancer | Not specified, but induced apoptosis | Not specified | Not specified |

| HT29 | Colorectal Cancer | ~4.09 (for a derivative) | Not specified | Not specified |

| SW620 | Colorectal Cancer | ~0.42 - 3.2 (for derivatives) | Not specified | Not specified |

| CACO2 | Colorectal Cancer | ~1.12 (for a derivative) | Not specified | Not specified |

Table 2: IC50 Values of Various Statins in Human Cancer Cell Lines

| Statin | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| Simvastatin | DoTc2 4510 | Cervical Carcinoma | >100 | 24, 48, 72 |

| Simvastatin | A-375 | Malignant Melanoma | >100 | 24, 48, 72 |

| Simvastatin | A-673 | Ewing's Sarcoma | >100 | 24, 48, 72 |

| Simvastatin | HUH-7 | Hepatocellular Carcinoma | >100 | 24, 48, 72 |

| Simvastatin | MCF-7 | Breast Cancer | 30.6, 8.9, 1.1 | 24, 48, 72 |

| Simvastatin | MDA-MB-231 | Breast Cancer | 26.7, 4.5, 1.7 | 24, 48, 72 |

| Atorvastatin | DoTc2 4510 | Cervical Carcinoma | >100 | 24, 48, 72 |

| Atorvastatin | A-375 | Malignant Melanoma | ~100 | 24 |

| Atorvastatin | A-673 | Ewing's Sarcoma | >50 | 48, 72 |

| Atorvastatin | HUH-7 | Hepatocellular Carcinoma | >50 | 48, 72 |

| Atorvastatin | MCF-7 | Breast Cancer | >100 | 24, 48, 72 |

| Rosuvastatin | DoTc2 4510 | Cervical Carcinoma | >100 | 24, 48, 72 |

| Rosuvastatin | A-375 | Malignant Melanoma | ~60% inhibition at 100µM | 72 |

| Rosuvastatin | MCF-7 | Breast Cancer | >100 | 24, 48, 72 |

| Fluvastatin | A-375 | Malignant Melanoma | ~50 | 48, 72 |

| Fluvastatin | MCF-7 | Breast Cancer | >100 | 24, 48, 72 |

| Pravastatin | All tested | Various | >100 | 24, 48, 72 |

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well clear flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[2]

-

Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

96-well clear flat-bottom plates

-

LDH cytotoxicity detection kit (commercially available)

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include positive controls for maximum LDH release (cells treated with a lysis buffer provided in the kit).

-

Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.

-

Sample Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, which typically involves subtracting the background and normalizing to the maximum LDH release control.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC/PI apoptosis detection kit

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the other assays.

-

Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Signaling Pathways

The cytotoxic effects of Orlistat, a derivative of this compound, have been shown to be mediated through the induction of apoptosis.[6][7] The signaling pathways involved often converge on the activation of caspases, the key executioners of apoptosis. Based on studies with Orlistat, this compound may induce cytotoxicity through the modulation of the Akt/mTOR and NF-κB signaling pathways.[7][8]

Pathway Description: this compound is hypothesized to inhibit pro-survival signaling pathways such as the Akt/mTOR pathway.[6] Inhibition of Akt prevents the activation of mTOR, a key regulator of cell growth and proliferation. This can lead to a decrease in the expression of anti-apoptotic proteins. Additionally, this compound may inhibit the NF-κB pathway, which is crucial for the transcription of genes involved in cell survival.[7][8] The culmination of these inhibitory effects is the activation of the intrinsic apoptotic pathway, leading to the activation of initiator caspases like caspase-9, which in turn activate executioner caspases such as caspase-3, ultimately resulting in programmed cell death.[7]

References

- 1. Lovastatin inhibits the proliferation of human cervical cancer hela cells through the regulation of tp53 pathway by mir-92a-1-5p - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Operon for Biosynthesis of this compound, the Beta-Lactone Inhibitor of Human Pancreatic Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, an inhibitor of pancreatic lipase, produced by Streptomyces toxytricini. I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journal.waocp.org [journal.waocp.org]

Synthesis of Lipstatin Derivatives: A Detailed Guide for Researchers

Application Notes and Protocols for the Synthesis and Evaluation of Lipstatin and its Analogs

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the synthesis of this compound and its derivatives. This compound, a natural product isolated from Streptomyces toxytricini, is a potent irreversible inhibitor of pancreatic lipase.[1] Its saturated derivative, Tetrahydrothis compound (commercially known as Orlistat), is an FDA-approved anti-obesity drug.[2] This guide details both the fermentative production of this compound and the chemical synthesis of its derivatives, along with their biological evaluation.

Data Presentation

The following tables summarize the key quantitative data related to the synthesis and biological activity of this compound and its derivatives.

Table 1: Inhibitory Activity of this compound and Tetrahydrothis compound Stereoisomers against Pancreatic Lipase.

| Compound | Description | IC50 (nM) |

| This compound | Natural Product | 140[3] |

| Tetrahydrothis compound (THL) | Saturated derivative of this compound | 4.0 |

| ent-THL | Enantiomer of THL | 77 |

| THL Diastereomer 1 | Inverted stereocenter at 2' | 8.0 |

| THL Diastereomer 2 | Inverted stereocenter at 3 | 15 |

| THL Diastereomer 3 | Inverted stereocenters at 2, 3, and 2' | >900 |

Table 2: Overview of a Representative Total Synthesis of (-)-Tetrahydrothis compound.

| Step | Reaction | Yield (%) |

| 1 | Epoxide opening with a Grignard reagent | 78 |

| 2 | Epoxidation of chlorohydrin | 87 |

| 3 | Addition of terminal alkyne to epoxide | 85-95 |

| 4 | Asymmetric reduction of ketone | >95 |

| 5 | Esterification with N-Cbz-L-leucine | 75-95 |

| 6 | Regioselective carbonylation to form β-lactone | 25-30 |

| 7 | Deprotection of Cbz group and in situ formylation | 60-65 |

| Overall Yield | Eight steps from (S)-(+)-epichlorohydrin | ~16 |

Experimental Protocols

Protocol 1: Fermentative Production and Isolation of this compound from Streptomyces toxytricini

This protocol is based on established fermentation and extraction procedures.[1][4]

1. Culture and Inoculum Preparation:

-

Prepare a seed culture medium containing (per liter): 10 g soya bean flour, 5 g Bacto soytone, 5 ml glycerol, 10 ml soya oil, and 2 ml Triton X-100. Adjust the pH to 6.5.

-

Inoculate the seed medium with a spore suspension of Streptomyces toxytricini.

-

Incubate the seed culture at 27-30°C for 3 days with shaking.

2. Production Fermentation:

-

Prepare the production medium containing (per liter): 30 g soya bean flour, 14 ml glycerol, 1 g Bacto soytone, 1 ml Triton X-100, and 60 ml soya oil. Adjust the pH to 7.0.

-

Inoculate the production medium with the seed culture.

-

Carry out the fermentation at 28-30°C for 6-7 days under aerobic conditions. L-leucine can be fed during fermentation to enhance this compound production.

3. Extraction and Purification:

-

Acidify the fermentation broth to pH 1.6 with sulfuric acid and separate the mycelium by centrifugation.

-

Extract the wet mycelial cake with acetonitrile.

-

Concentrate the solvent under vacuum to obtain an oily residue containing this compound.

-

For further purification, dissolve the oily residue in hexane and perform column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient.

-

Combine the fractions containing this compound and evaporate the solvent to yield the purified product.

Protocol 2: Eight-Step Asymmetric Total Synthesis of (-)-Tetrahydrothis compound (THL)

This protocol is adapted from a published highly efficient synthesis.[2]

Step 1: Synthesis of Chlorohydrin

-

To a solution of (S)-(+)-epichlorohydrin in a suitable solvent, add C10H21MgBr in the presence of CuI at -45°C.

-

After the reaction is complete, quench with an appropriate reagent and extract the product.

Step 2: Epoxidation

-

Treat the chlorohydrin with KOH in diethyl ether to yield the corresponding epoxide.

Step 3: Alkyne Addition

-

React the epoxide with a terminal alkyne to open the epoxide ring and introduce the side chain.

Step 4: Asymmetric Reduction

-

Perform an asymmetric reduction of the resulting ketone to establish the desired stereochemistry of the hydroxyl group.

Step 5: Esterification

-

Couple the secondary alcohol with Cbz-protected L-leucine using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Step 6: Carbonylation

-

Perform a regioselective and stereospecific carbonylation of the advanced epoxide intermediate using a (TPP)CrCl/Co2(CO)8 catalyst system to form the trans-β-lactone.

Step 7: Deprotection and Formylation

-

Remove the Cbz protecting group by hydrogenolysis with Pd/C under a hydrogen atmosphere.

-

Perform an in-situ formylation using formic acid and DCC to yield the final THL product.

Mandatory Visualization

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces toxytricini involves a Claisen condensation of two fatty acid precursors, octanoic acid and 3-hydroxytetradeca-5,8-dienoic acid, which are both derived from the incomplete β-oxidation of linoleic acid.[5][6]

Caption: Biosynthetic pathway of this compound in S. toxytricini.

Experimental Workflow for the Total Synthesis of (-)-Tetrahydrothis compound

The following diagram illustrates the key transformations in the eight-step asymmetric total synthesis of (-)-Tetrahydrothis compound.

Caption: Key steps in the total synthesis of (-)-Tetrahydrothis compound.

Mechanism of Pancreatic Lipase Inhibition by this compound Derivatives

This compound and its derivatives act as suicide inhibitors of pancreatic lipase. The strained β-lactone ring is susceptible to nucleophilic attack by the active site serine residue of the lipase, forming a stable, covalent acyl-enzyme intermediate. This effectively inactivates the enzyme.

Caption: Covalent inhibition of pancreatic lipase by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Total synthesis of Tetrahydrothis compound, its derivatives, and evaluation of their ability to potentiate multiple antibiotic classes against Mycobacterium species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an inhibitor of pancreatic lipase, produced by Streptomyces toxytricini. I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US6844174B2 - Fermentation process for this compound and method of extracting this compound from a fermentation broth - Google Patents [patents.google.com]

- 5. Operon for Biosynthesis of this compound, the Beta-Lactone Inhibitor of Human Pancreatic Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Lipstatin in High-Throughput Screening for Lipase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases, particularly pancreatic lipase, are critical enzymes in the digestion and absorption of dietary fats. Inhibition of these enzymes presents a key therapeutic strategy for managing obesity and related metabolic disorders. Lipstatin, a potent and irreversible inhibitor of pancreatic lipase isolated from Streptomyces toxytricini, serves as an essential tool in the discovery and development of new anti-obesity drugs.[1][2][3] Its hydrogenated derivative, Orlistat, is an FDA-approved medication for long-term obesity treatment.[1] This document provides detailed application notes and protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify novel lipase inhibitors.

Mechanism of Lipase Inhibition by this compound

This compound's inhibitory action is attributed to its β-lactone ring.[2][3] This structure mimics the transition state of the triglyceride substrate. The β-lactone forms a covalent bond with the serine residue (Ser152) in the active site of pancreatic and gastric lipases, leading to irreversible inactivation of the enzyme.[1] This targeted and potent mechanism makes this compound an ideal positive control and benchmark compound in screening assays.

References

Troubleshooting & Optimization

Technical Support Center: Improving Lipstatin Yield from Streptomyces Fermentation